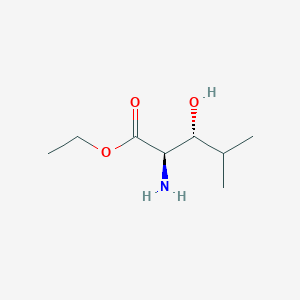

Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate

Description

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C8H17NO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-7,10H,4,9H2,1-3H3/t6-,7-/m1/s1 |

InChI Key |

BYLXGUDHALHYSB-RNFRBKRXSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@@H](C(C)C)O)N |

Canonical SMILES |

CCOC(=O)C(C(C(C)C)O)N |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

Methanesulfonic acid serves as a robust catalyst for esterifying carboxylic acids with ethanol. In a patented method, (R)-2-amino-3-hydroxy-4-methylpentanoic acid is refluxed with ethanol and methanesulfonic acid, achieving yields exceeding 90%. The reaction mixture is neutralized with sodium bicarbonate to pH 7.0, precipitating the product, which is then filtered and dried under vacuum. This method is favored for its scalability and minimal racemization risk.

Mitsunobu Reaction for Stereochemical Inversion

For substrates with incorrect stereochemistry, the Mitsunobu reaction enables inversion at the α-carbon. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, (S)-configured intermediates are converted to the (R)-form with high enantiomeric excess (ee > 98%). This step is critical when starting from non-chiral or racemic precursors.

Purification and Characterization

Crude reaction mixtures often contain unreacted starting materials and by-products. Column chromatography using silica gel and ethyl acetate/hexane mixtures (1:5 v/v) effectively isolates the target ester. Recrystallization from toluene further enhances purity, as demonstrated by HPLC titers reaching 96.5%.

Table 1: Comparative Analysis of Purification Methods

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Ethyl acetate/hexane | 95.2 | 84 |

| Recrystallization | Toluene | 96.5 | 90 |

| Vacuum Distillation | — | 89.7 | 78 |

Enzymatic Resolution

Lipases and esterases provide an enantioselective route to the (2R,3R)-configured ester. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired (2S,3S)-enantiomer in a racemic mixture, leaving the target ester intact. This method achieves ee values >99% but requires optimization of pH and temperature to prevent enzyme denaturation.

Advanced Coupling Techniques

HATU-Mediated Peptide Coupling

The hexafluorophosphate-based reagent HATU facilitates coupling of the ester with protected amino acids, enabling peptide chain elongation without racemization. For example, coupling with L-phenylalanine ethyl ester yields dipeptides in 59% yield, demonstrating the compound’s utility in peptidomimetic synthesis.

Solid-Phase Synthesis

Immobilizing the ester on Wang resin allows iterative addition of amino acids, a strategy employed in combinatorial chemistry. Cleavage from the resin using trifluoroacetic acid (TFA) affords the free ester with >90% purity.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. A continuous-flow reactor system reduces reaction times from hours to minutes by maintaining precise temperature control and reagent stoichiometry. Post-reaction workup integrates in-line neutralization and solvent recovery, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Challenges and Solutions

Racemization During Esterification

Prolonged heating or acidic conditions promote racemization. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

Oxidation: Ethyl (2R,3R)-2-amino-3-oxo-4-methylpentanoate.

Reduction: Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanol.

Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate exerts its effects involves:

Molecular Targets: It interacts with enzymes and receptors specific to amino acids and their derivatives.

Pathways: Participates in metabolic pathways related to amino acid synthesis and degradation.

Effects: Modulates enzyme activity and influences cellular processes through its interactions with biological molecules.

Comparison with Similar Compounds

Stereochemical Variants

(2R,3S)-2-Amino-3-hydroxy-pentanoic Acid Ethyl Ester (CAS 62772-39-8)

- Structural Difference : The 3-hydroxy group has an S-configuration instead of R, altering hydrogen-bonding patterns and crystal packing.

- Implications : Stereochemical inversion at C3 may reduce biological activity if specific receptor interactions depend on the (2R,3R) configuration.

Methyl (2R,3S)-2-Benzylamino-3-hydroxy-2-hydroxymethyl-4-methylpentanoate (CAS 145451-91-8)

- Structural Differences: Methyl ester vs. ethyl ester: Impacts lipophilicity (logP) and metabolic stability. Benzylamino substituent and hydroxymethyl group: Enhances steric bulk and hydrogen-bonding capacity.

- Applications: Used in organic synthesis as a chiral building block, with solubility in acetone, dichloromethane, and methanol .

Functional Group Modifications

Ethyl (2R,3R)-3-Chloro-2-hydroxy-4-phenylbutanoate

- Structural Differences : Chlorine substituent at C3 and phenyl group at C4 instead of methyl.

- Properties : Increased molecular weight (242.70 g/mol) and logP (1.76) due to the aromatic ring, suggesting higher hydrophobicity .

(S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methyl-pentanoate Monohydrate

- Structural Differences : 4-Nitrophenyl group introduces strong electron-withdrawing effects, and the ammonium ion enhances water solubility.

- Biological Relevance : Exhibits intermolecular hydrogen-bonded chains (O–H⋯O, N–H⋯O), which stabilize its crystal structure and may contribute to anticancer activity .

Physicochemical Properties

*Estimated based on analogs.

Biological Activity

Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate is a chiral amino acid ester that has garnered attention in various scientific fields due to its significant biological activity. This compound is a derivative of leucine and features a unique stereochemistry characterized by two chiral centers at the second and third carbon atoms, resulting in the (2R,3R) configuration. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound interacts with various enzymes and receptors specific to amino acids and their derivatives. Its mechanism involves modulation of enzyme activity and participation in metabolic pathways related to amino acid synthesis and degradation. The compound's interactions can influence cellular processes significantly, making it a valuable subject for further research in biochemical applications.

Key Mechanisms:

- Enzyme Interaction : It has been shown to enhance enzyme activities involved in amino acid metabolism.

- Transporter Activity : The compound may interact with L-type amino acid transporters (LATs), which are crucial for transporting essential amino acids across cellular membranes .

- Metabolic Pathways : It participates in various metabolic pathways, influencing both anabolic and catabolic processes related to amino acids.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter levels or receptor interactions.

- Therapeutic Potential : Investigated for its role as a precursor in drug synthesis, it shows promise in developing therapeutics targeting metabolic disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl (2S,3S)-2-amino-3-hydroxy-4-methylpentanoate | Stereoisomer with different chiral centers | Different biological activity profile |

| Ethyl 2-hydroxy-4-methylpentanoate | Lacks amino group; simpler structure | Primarily used as a flavoring agent |

| Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | Contains phenyl group; different functional properties | Potential use in pharmaceuticals due to phenolic nature |

Case Studies

- Study on Enzyme Interaction : A study evaluating the interaction of this compound with L-type amino acid transporter 1 (LAT1) demonstrated its ability to enhance the efflux of radiolabeled substrates from cells. This suggests its potential role in modulating amino acid transport across the blood-brain barrier .

- Therapeutic Applications : Research has indicated that this compound could serve as a precursor for synthesizing drugs aimed at treating metabolic disorders. Its structural similarity to leucine suggests that it might mimic or enhance the effects of this essential amino acid in therapeutic contexts .

Q & A

Q. What protocols ensure reproducibility in enantiomer separation?

- Best Practices :

- Column Conditioning : Pre-equilibrate chiral columns for ≥30 column volumes.

- Temperature Control : Maintain 25°C to minimize retention time variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.